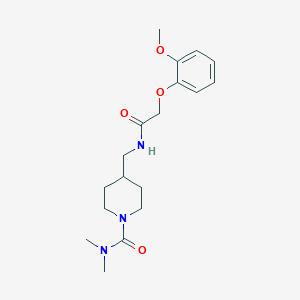
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The search results do not provide the exact molecular structure of the requested compound .Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, the search results do not provide specific information about the chemical reactions of the requested compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The search results do not provide specific information about the physical and chemical properties of the requested compound .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of related compounds in synthesizing novel heterocyclic compounds, which have shown significant anti-inflammatory and analgesic activities. For example, derivatives synthesized through reactions involving benzodifuranyl structures have exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
Monosubstituted derivatives of acridine, structurally related to the given compound, have been prepared and studied for their antitumor activity. These studies reveal that the position and nature of substituent groups on the acridine ring significantly influence the antitumor efficacy of these compounds, highlighting the potential for the development of new antitumor agents (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Electrochromic Materials
Another area of application is in the development of electrochromic materials. Novel aromatic polyamides containing pendant groups structurally similar to the compound have shown promising electrochromic properties. These materials could be used in the development of advanced display technologies, offering benefits such as high stability and coloration efficiency (Chang & Liou, 2008).
Biomimetic Synthesis of Alkaloids
The compound's structure is relevant to the field of biomimetic synthesis, where it could potentially be used as a precursor in the synthesis of complex natural products like acridone alkaloids. These alkaloids have a variety of biological activities, including antitumor properties, and their biomimetic synthesis can provide new insights into natural product synthesis and function (Adams, Gupta, Khan, & Lewis, 1978).
Development of Polymeric Carriers
In the development of polymeric carriers for biologically active agents, derivatives of this compound have been synthesized and investigated. These polymeric carriers can be used for the covalent attachment of drugs, offering a method to improve the solubility, stability, and delivery of therapeutic agents (Gwon, 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-14(9-11-21)12-19-17(22)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIAXPPOCCGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)
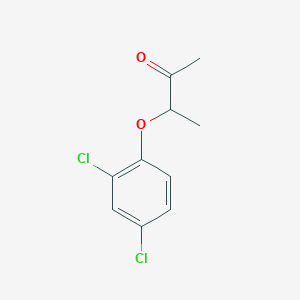
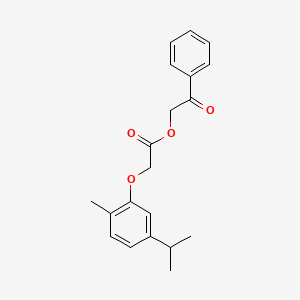
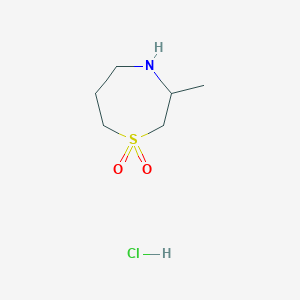
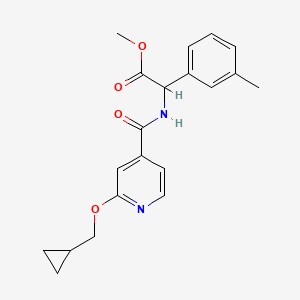
![6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2389997.png)
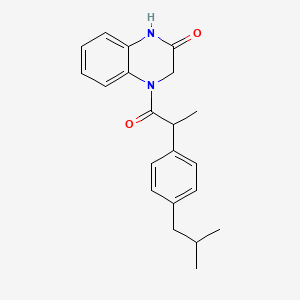
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2389999.png)
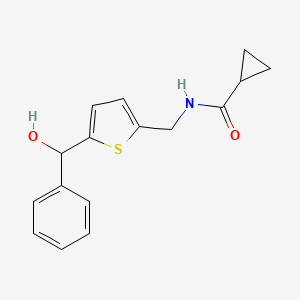
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)
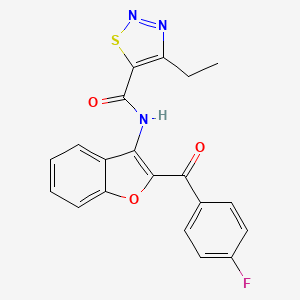
![3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2390007.png)
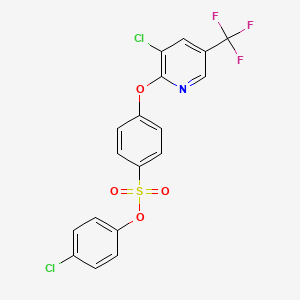
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)